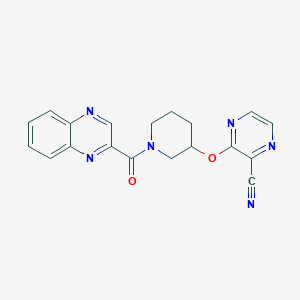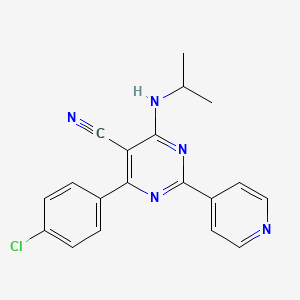
4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile, commonly referred to as CPIP, is a heterocyclic compound composed of four carbon atoms, four nitrogen atoms, one chlorine atom, one oxygen atom, and one hydrogen atom. It is a small molecule that has been widely studied due to its potential application in the medical field. CPIP has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, and has been used in the development of new drugs.
科学的研究の応用
CPIP has been studied extensively in the scientific research community due to its potential application in the medical field. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, and has been used in the development of new drugs. In addition, CPIP has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
作用機序
The exact mechanism of action of CPIP is not yet fully understood. However, it is believed that CPIP exerts its anti-inflammatory, anti-cancer, and anti-microbial effects through the inhibition of certain enzymes and proteins involved in the inflammatory and immune responses. In addition, CPIP has been shown to interact with certain receptors on the surface of cells, which may play a role in its anti-cancer and anti-microbial properties.
Biochemical and Physiological Effects
CPIP has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. In addition, CPIP has been found to inhibit the expression of certain proteins and enzymes involved in the immune response, such as NF-κB and MAPK. Finally, CPIP has been found to have anti-cancer and anti-microbial effects, which may be due to its interaction with certain receptors on the surface of cells.
実験室実験の利点と制限
CPIP has several advantages and limitations when used in laboratory experiments. One of the main advantages of using CPIP in laboratory experiments is its low cost and ease of synthesis. In addition, CPIP is relatively stable and can be stored for long periods of time without significant degradation. However, CPIP does have some limitations. For example, it is not very soluble in water, making it difficult to use in certain experiments. In addition, CPIP is not very selective, meaning it may interact with other compounds in the reaction mixture.
将来の方向性
There are several potential future directions for the research and development of CPIP. One potential direction is to further investigate the mechanism of action of CPIP in order to better understand its biological effects. In addition, further research could be conducted to explore the potential therapeutic applications of CPIP, such as its use in the treatment of neurological disorders. Finally, more research could be conducted to explore the potential side effects of CPIP and to develop methods to reduce or eliminate these side effects.
合成法
CPIP can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorophenol and isopropylamine, which yields 4-chloro-6-isopropylamino-2-pyridin-5-one. This intermediate is then reacted with sodium cyanide and a catalytic amount of pyridine to form the desired product, CPIP. This synthesis method has been widely used to produce CPIP in both laboratory and industrial settings.
特性
IUPAC Name |
4-(4-chlorophenyl)-6-(propan-2-ylamino)-2-pyridin-4-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5/c1-12(2)23-19-16(11-21)17(13-3-5-15(20)6-4-13)24-18(25-19)14-7-9-22-10-8-14/h3-10,12H,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOIEIFVSLYUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

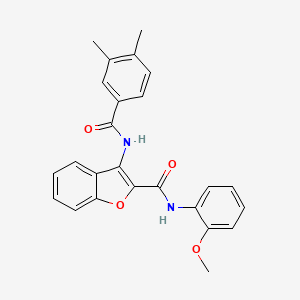
![1-[(E)-N-(benzenesulfonylmethyl)-C-phenylcarbonimidoyl]-3-phenylthiourea](/img/structure/B2616323.png)
![Methyl (E)-4-oxo-4-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]but-2-enoate](/img/structure/B2616324.png)
![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2616326.png)
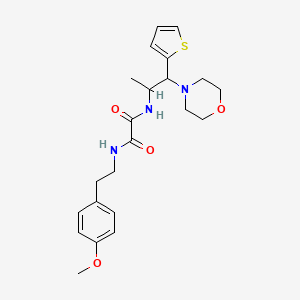

![N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2616331.png)

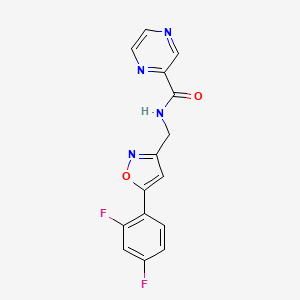
![(E)-N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2616336.png)



